パーフルオロアルキルスルホン酸及び誘導体
Perfluoroalkyl sulfonic acids (PFAS) and their derivatives are a class of fluorinated compounds characterized by their exceptional chemical stability, hydrophilic-hydrophobic balance, and unique surface properties. These substances are widely used in various applications due to their superior performance in areas such as water repellency, oil resistance, and temperature stability.
PFAS are commonly found in the production of industrial surfactants, coatings, and lubricants. They serve critical roles in enhancing the functionality of textiles, paper products, and other materials, providing them with excellent barrier properties against water and oils. Additionally, certain PFAS derivatives are utilized in the electronics industry for their ability to withstand high temperatures and provide electrical insulation.
Despite their widespread use, concerns over environmental persistence and potential health impacts have led to increased regulatory scrutiny. The development of less persistent alternatives and stricter emission controls is becoming a priority in the chemical industry.

構造 | 化学名 | CAS | MF |
---|---|---|---|
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Trimethyl-1-propanaminium iodide | 1652-63-7 | C14H16F17IN2O2S |
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1,3-diisocyanato-2-methyl-benzene; ethane-1,2-diol | 9072-91-7 | C11H12N2O4 |
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1-Octanesulfonamide,N,N',N''-[phosphinylidynetris(oxy-2,1-ethanediyl)]tris[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- | 2250-98-8 | C36H27F51N3O10PS3 |
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Pentafluoroethylsulfonamide | 78491-70-0 | C2H2F5NO2S |
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n-morpholinium nonafluorobutanesulfonate | 503155-89-3 | C8H10F9NO4S |
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Nonafluoro-1-butanesulfonic Acid | 375-73-5 | C4HF9O3S |
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N-Methylperfluoro-1-octanesulfonamidoacetic Acid (>85%) | 2355-31-9 | C11H6F17NO4S |
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Nonafluorobutanesulfonic Acid | 1185303-26-7 | C4H3F9O4S |
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Sodium bis2-(N-Ethylperfluorooctane-1-sulfonamido)ethyl Phosphate | 23282-60-2 | C24H18F34N2NaO8PS2 |
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Sodium Perfluoro-1-nonanesulfonate | 98789-57-2 | C9F19NaO3S |
関連文献
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1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
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Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
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Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
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4. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
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Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485
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